molecular formula C14H19Cl2NO5 B4929423 N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate

N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate

Cat. No. B4929423
M. Wt: 352.2 g/mol
InChI Key: WCNHDJGQSJQTIN-UHFFFAOYSA-N
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Description

N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate, also known as Bupropion, is a medication used for treating depression and smoking cessation. It belongs to the class of aminoketones and is structurally similar to amphetamines. Bupropion is a potent antidepressant and is known for its unique mechanism of action.

Scientific Research Applications

N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has been extensively studied for its antidepressant and smoking cessation properties. It has been found to be effective in treating major depressive disorder, seasonal affective disorder, and bipolar disorder. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is also used as a smoking cessation aid and has been found to be effective in reducing the urge to smoke and the symptoms of nicotine withdrawal.

Mechanism of Action

N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate's mechanism of action is not fully understood, but it is believed to involve the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, which is thought to be responsible for its antidepressant and smoking cessation properties.
Biochemical and Physiological Effects:
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in mood regulation. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate also increases the levels of beta-endorphins, which are involved in the regulation of pain and stress.

Advantages and Limitations for Lab Experiments

N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has several advantages for lab experiments. It has a unique mechanism of action, which makes it a valuable tool for studying the neurobiology of depression and addiction. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is also relatively safe and well-tolerated, which makes it a suitable candidate for clinical trials. However, N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose needs to be carefully monitored. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate can also interact with other medications, which can complicate the interpretation of results.

Future Directions

N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has several potential future directions. It could be used as a tool for studying the neurobiology of depression and addiction. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate could also be used in combination with other medications to enhance their efficacy. Additionally, N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate could be used as a treatment for other psychiatric disorders, such as anxiety and post-traumatic stress disorder.
Conclusion:
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is a potent antidepressant and smoking cessation medication. It has a unique mechanism of action and several biochemical and physiological effects. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has several advantages for lab experiments, but it also has some limitations. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has several potential future directions, and it could be a valuable tool for studying the neurobiology of depression and addiction.

Synthesis Methods

N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is synthesized by the reaction of 2,6-dichlorophenol with 2-chloroethylamine, followed by the reaction with butyraldehyde. The resulting product is then converted to the oxalate salt form. The synthesis of N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is a complex process, and it requires careful handling of chemicals and precise conditions.

properties

IUPAC Name

N-[2-(2,6-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO.C2H2O4/c1-2-3-7-15-8-9-16-12-10(13)5-4-6-11(12)14;3-1(4)2(5)6/h4-6,15H,2-3,7-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNHDJGQSJQTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=C(C=CC=C1Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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